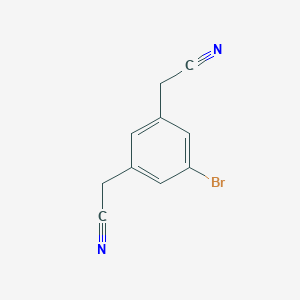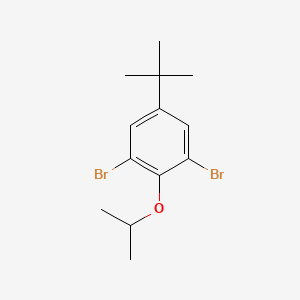
1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene: is an organic compound that belongs to the class of brominated aromatic compounds It is characterized by the presence of two bromine atoms, a tert-butyl group, and an isopropoxy group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 5-(tert-butyl)-2-isopropoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, tetrahydrofuran), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, acetic acid).
Reduction: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas), solvents (e.g., ether, ethanol).
Major Products Formed:
Substitution: Corresponding substituted derivatives (e.g., amines, ethers).
Oxidation: Carbonyl compounds (e.g., ketones, aldehydes).
Reduction: Dehalogenated products (e.g., hydrocarbons).
Aplicaciones Científicas De Investigación
Chemistry: 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals, agrochemicals, and materials.
Biology: In biological research, this compound can be used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: The compound’s derivatives may exhibit biological activity and can be explored for potential therapeutic applications, including as anti-cancer or anti-inflammatory agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene depends on its specific application
Enzyme Inhibition: The bromine atoms and other functional groups may bind to the active site of enzymes, inhibiting their activity.
Receptor Binding: The compound may interact with cell surface receptors, modulating signal transduction pathways.
DNA Intercalation: The aromatic structure may allow the compound to intercalate into DNA, affecting gene expression and cellular functions.
Comparación Con Compuestos Similares
- 1,3-Dibromo-5-(tert-butyl)-2-methoxybenzene
- 1,3-Dibromo-5-(tert-butyl)-2-(methoxymethoxy)benzene
- 1,3-Dibromo-5-(tert-butyl)-2-iodobenzene
Comparison: 1,3-Dibromo-5-(tert-butyl)-2-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts different chemical and physical properties compared to its analogs. For example, the isopropoxy group may influence the compound’s solubility, reactivity, and interaction with biological targets. In contrast, the methoxy or methoxymethoxy derivatives may exhibit different reactivity patterns and applications due to the presence of different substituents.
Propiedades
Fórmula molecular |
C13H18Br2O |
|---|---|
Peso molecular |
350.09 g/mol |
Nombre IUPAC |
1,3-dibromo-5-tert-butyl-2-propan-2-yloxybenzene |
InChI |
InChI=1S/C13H18Br2O/c1-8(2)16-12-10(14)6-9(7-11(12)15)13(3,4)5/h6-8H,1-5H3 |
Clave InChI |
HZYMQRISKPFPSL-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1Br)C(C)(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4',6-Dimethyl-[1,1'-biphenyl]-3-ol](/img/structure/B14027361.png)
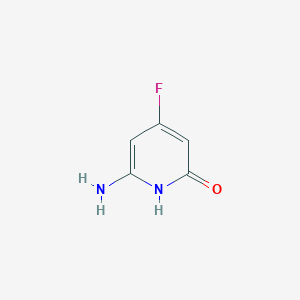

![7-Benzyl-2,4-dichloro-6,7,8,9-tetrahydro-5h-pyrimido[4,5-d]azepine](/img/structure/B14027379.png)
![(E)-3-(4-Chlorobut-2-en-1-yl)-7,8-dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one](/img/structure/B14027382.png)
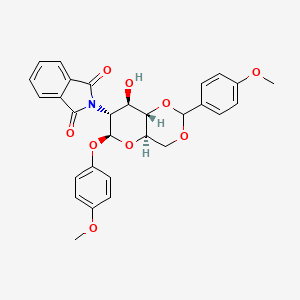
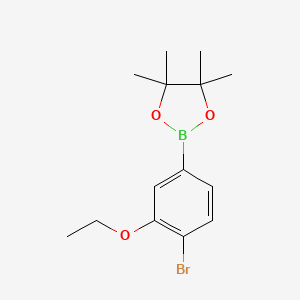

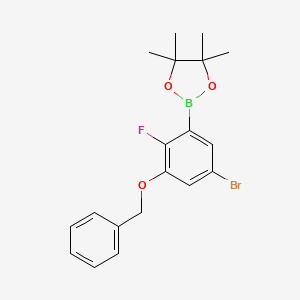
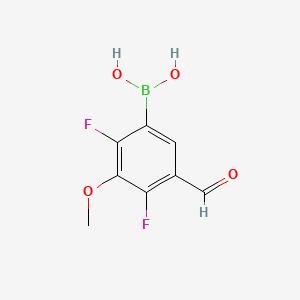

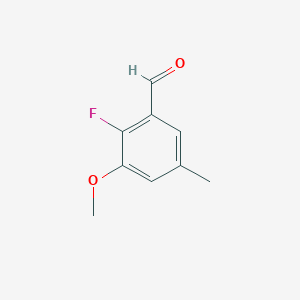
![4,7-Difluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d][1,2,3]triazole](/img/structure/B14027428.png)
